molecular formula C8H14ClN3O B1145858 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 1249309-88-3

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No.: B1145858
CAS No.: 1249309-88-3
M. Wt: 203.66926
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound with the molecular formula C8H13N3O It is known for its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring

Scientific Research Applications

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine has several scientific research applications:

Future Directions

The future directions for “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the prevalence of the 1,2,4-oxadiazole motif in active pharmaceutical ingredients . Additionally, these compounds could be utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the reaction of cyclobutyl carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as cyanogen bromide, to form the oxadiazole ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclobutyl-1,3,4-oxadiazol-2-ol
  • 3-Ethyl-1,2,4-oxadiazol-5-ol
  • 5-Phenyl-1,3,4-oxadiazol-2-ol

Uniqueness

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQGJGMBRAEEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.